molecular formula C6H10N2O B6154330 2-(1H-pyrazol-3-yl)propan-2-ol CAS No. 23585-51-5

2-(1H-pyrazol-3-yl)propan-2-ol

Cat. No.: B6154330
CAS No.: 23585-51-5
M. Wt: 126.2
InChI Key:
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Description

2-(1H-pyrazol-3-yl)propan-2-ol is a chemical compound with the molecular formula C6H10N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-3-yl)propan-2-ol typically involves the reaction of pyrazole with acetone in the presence of a base. One common method is the condensation reaction between pyrazole and acetone, catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-3-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of pyrazole-3-carboxaldehyde or pyrazole-3-carboxylic acid.

    Reduction: Formation of 2-(1H-pyrazol-3-yl)propan-2-amine.

    Substitution: Formation of 2-(1H-pyrazol-3-yl)propan-2-chloride or 2-(1H-pyrazol-3-yl)propan-2-bromide.

Scientific Research Applications

2-(1H-pyrazol-3-yl)propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-3-yl)propan-2-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth. The exact pathways and targets involved can vary depending on the specific context and application.

Comparison with Similar Compounds

2-(1H-pyrazol-3-yl)propan-2-ol can be compared with other similar compounds, such as:

    Pyrazole: The parent compound, which lacks the hydroxyl group.

    2-(1H-pyrazol-3-yl)ethanol: A similar compound with a shorter carbon chain.

    3,5-dimethylpyrazole: A derivative with methyl groups at positions 3 and 5 of the pyrazole ring.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1H-pyrazol-3-yl)propan-2-ol involves the reaction of 3-methyl-1H-pyrazole with propylene oxide in the presence of a base to form the intermediate 2-(3-methyl-1H-pyrazol-1-yl)propan-2-ol, which is then dehydrated using a strong acid to yield the final product.", "Starting Materials": [ "3-methyl-1H-pyrazole", "propylene oxide", "base", "strong acid" ], "Reaction": [ "Step 1: Add 3-methyl-1H-pyrazole and propylene oxide to a reaction flask.", "Step 2: Add a base, such as potassium hydroxide, to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the product with an organic solvent.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Add a strong acid, such as sulfuric acid, to the concentrated solution and heat under reflux for several hours.", "Step 6: Cool the reaction mixture and extract the product with an organic solvent.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to yield the final product, 2-(1H-pyrazol-3-yl)propan-2-ol." ] }

CAS No.

23585-51-5

Molecular Formula

C6H10N2O

Molecular Weight

126.2

Purity

95

Origin of Product

United States

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